Benzene, (1-methyldecyl)-

Vue d'ensemble

Description

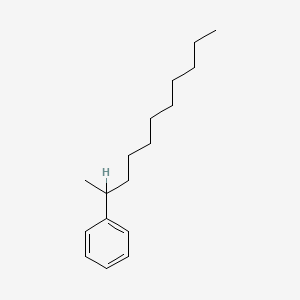

Benzene, (1-methyldecyl)-, also known as undecane, 2-phenyl-, is an organic compound with the molecular formula C₁₇H₂₈. It is a derivative of benzene where a methyldecyl group is attached to the benzene ring. This compound is part of the larger family of alkylbenzenes, which are known for their diverse applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1-methyldecyl)- typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The general reaction can be represented as follows: [ \text{C₆H₆ + R-Cl} \rightarrow \text{C₆H₅-R + HCl} ] where R represents the methyldecyl group.

Industrial Production Methods: Industrial production of Benzene, (1-methyldecyl)- follows similar principles but is scaled up to accommodate large quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and separation techniques further enhances the efficiency of the production process.

Types of Reactions:

Oxidation: Benzene, (1-methyldecyl)- can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert the compound into various hydrogenated derivatives.

Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Hydrogenated derivatives.

Substitution: Halogenated benzene derivatives.

Applications De Recherche Scientifique

Benzene, (1-methyldecyl)-, also known as undecane, 2-phenyl-, is an organic compound with the molecular formula C₁₇H₂₈. It is a derivative of benzene featuring a methyldecyl group attached to the benzene ring and is part of the alkylbenzenes family. Alkylbenzenes are known for their diverse applications in various fields.

Scientific Research Applications

- Chemistry Benzene, (1-methyldecyl)- is used as a solvent and intermediate in organic synthesis.

- Biology It is studied for its interactions with biological membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It can also interact with proteins, potentially altering their structure and activity.

- Medicine The compound is investigated for potential therapeutic properties and as a model compound in drug development.

- Industry It is utilized in the production of detergents, lubricants, and other industrial chemicals. It is also used as a solvent for fats and resins .

Synthesis and Production

The synthesis of Benzene, (1-methyldecyl)- typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

The general reaction can be represented as:

where R represents the methyldecyl group.

Industrial production scales up this process, using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Advanced catalysts and separation techniques further enhance the efficiency of the production process.

Reactions

Benzene, (1-methyldecyl)- can undergo several types of reactions:

- Oxidation Oxidation reactions can result in the formation of carboxylic acids or ketones, depending on the conditions and reagents used. Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

- Reduction Reduction reactions can convert the compound into various hydrogenated derivatives. This is typically achieved using hydrogen gas (H₂) in the presence of a palladium catalyst.

- Substitution Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles. Halogens (e.g., bromine) in the presence of a Lewis acid catalyst are often used.

Safety and Hazards

Mécanisme D'action

The mechanism of action of Benzene, (1-methyldecyl)- involves its interaction with various molecular targets, primarily through hydrophobic interactions. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It can also interact with proteins, potentially altering their structure and activity. The exact pathways and targets depend on the specific context and application.

Comparaison Avec Des Composés Similaires

Toluene (methylbenzene): A simpler alkylbenzene with a single methyl group attached to the benzene ring.

Ethylbenzene: Contains an ethyl group attached to the benzene ring.

Propylbenzene: Contains a propyl group attached to the benzene ring.

Comparison: Benzene, (1-methyldecyl)- is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This longer chain can influence its solubility, boiling point, and interactions with other molecules, making it suitable for specific applications where these properties are advantageous.

Activité Biologique

Benzene, (1-methyldecyl)-, also known as 1-methyldecylbenzene, is an aromatic hydrocarbon with the chemical formula . This compound has garnered interest in various fields, particularly in pharmacology and toxicology, due to its potential biological activities and implications for human health. This article explores the biological activity of Benzene, (1-methyldecyl)-, supported by relevant data tables, case studies, and research findings.

- Molecular Formula :

- Molecular Weight : 232 g/mol

- Structure : Contains a benzene ring substituted with a long alkyl chain.

Biological Activity Overview

Benzene, (1-methyldecyl)- exhibits several biological activities that can be categorized into various pharmacological effects:

- Antimicrobial Activity : Research indicates that certain benzene derivatives possess antimicrobial properties. The compound's structure may contribute to its ability to inhibit microbial growth.

- Antioxidant Properties : Some studies suggest that aromatic hydrocarbons can exhibit antioxidant activities, which are crucial in mitigating oxidative stress in cells.

- Toxicological Effects : Investigations into the toxicity of Benzene, (1-methyldecyl)- reveal potential adverse effects on human health, particularly at high exposure levels.

Toxicity Assessment

A study conducted on rats exposed to various concentrations of Benzene, (1-methyldecyl)- indicated significant physiological changes at higher doses. The findings highlighted:

- Increased Liver Weights : Mice exposed to 500 ppm showed significantly increased liver weights compared to controls.

- Behavioral Changes : At 1000 ppm, rats exhibited lethargy and gait abnormalities, indicating neurotoxic effects .

Antimicrobial Activity

A phytochemical analysis revealed that Benzene, (1-methyldecyl)- was part of a broader spectrum of compounds exhibiting antimicrobial properties. The compound was identified in the benzene extract of Raphanus sativus and demonstrated potential against various pathogens .

Table 1: Biological Activities of Benzene Derivatives

| Compound Name | Molecular Formula | Activity Type | Reference |

|---|---|---|---|

| Benzene, (1-methyldecyl)- | Antimicrobial | ||

| Benzene, (1-butylhexyl)- | Antioxidant | ||

| Benzene derivatives | Various | Neurotoxic effects |

Table 2: Toxicological Effects Observed in Animal Studies

| Exposure Level (ppm) | Observed Effects |

|---|---|

| 100 | No significant effects observed |

| 500 | Increased liver weights |

| 1000 | Lethargy, ataxia; mortality in females |

Propriétés

IUPAC Name |

undecan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28/c1-3-4-5-6-7-8-10-13-16(2)17-14-11-9-12-15-17/h9,11-12,14-16H,3-8,10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJBCRBYDBNEIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60874981 | |

| Record name | BENZENE, (1-METHYLDECYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.00155 [mmHg] | |

| Record name | Benzene, (1-methyldecyl)- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12146 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4536-88-3 | |

| Record name | Benzene, (1-methyldecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004536883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENE, (1-METHYLDECYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.